(S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate
Description
(S)-Ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate is a chiral intermediate widely used in organic synthesis, particularly in the preparation of peptidomimetics and bioactive molecules. Its structure features a tert-butoxycarbonyl (Boc)-protected amine, an ethyl ester group, and a 3-oxohexanoate backbone with a stereogenic center at the 4-position (S-configuration). The Boc group serves as a temporary protecting group for amines, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), while the ethyl ester enhances solubility in organic solvents during synthetic steps .
Properties
IUPAC Name |
ethyl (4S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-7-19-11(17)8-10(16)12(9(2)3)15-13(18)20-14(4,5)6/h9,12H,7-8H2,1-6H3,(H,15,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRIEHSFZCLGIB-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
| Compound | Role | Molecular Formula | Notes |
|---|---|---|---|
| N-Boc-L-valine | Chiral amino acid precursor | C10H19NO4 | Boc = tert-butoxycarbonyl group |
| 1,1'-Carbonyldiimidazole | Coupling agent | C7H6N4 | Activates carboxyl group |
| Ethyl potassium malonate | Alkylating agent | C7H9KO4 | Provides keto ester moiety |
| Magnesium chloride | Lewis acid catalyst | MgCl2 | Facilitates alkylation |
| Tetrahydrofuran (THF) | Solvent | C4H8O | Anhydrous, aprotic solvent |
Stepwise Synthesis
-
- N-Boc-L-valine (3.11 g, 14.3 mmol) is dissolved in anhydrous THF (40 mL) at room temperature.
- 1,1'-Carbonyldiimidazole (3.48 g, 21.5 mmol) is added slowly.
- The mixture is stirred at room temperature for 1 hour to form the activated intermediate.
Alkylation with Ethyl Potassium Malonate:
- Magnesium chloride (1.36 g, 14.3 mmol) and ethyl potassium malonate (2.44 g, 14.3 mmol) are added successively to the reaction mixture.
- The reaction is heated to 50 °C and stirred for 15 hours to allow alkylation at the activated carboxyl site.
-
- The reaction mixture is cooled to room temperature and quenched with 1 N HCl (100 mL).
- The aqueous phase is extracted with ethyl acetate (3 × 100 mL).
- The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel chromatography using 5% ethyl acetate in hexanes as eluent.
- The final product is obtained as a yellow oil with an 86% yield.
Characterization Data
| Parameter | Data |
|---|---|
| Yield | 86% |
| LC-MS retention time | 0.91 min (1 mm chromatography) |
| MS (ESI) m/z | 288.3 [M + H]^+ |
| ^1H NMR (CDCl3, 400 MHz) | δ 5.08 (d, J=8.4 Hz, 1H), 4.33 (dd, J=4.4, 8.8 Hz, 1H), 4.20 (q, J=7.2 Hz, 2H), 3.54 (s, 2H), 2.27-2.17 (m, 1H), 1.44 (s, 9H), 1.27 (t, J=7.2 Hz, 3H), 1.01 (d, J=6.8 Hz, 3H), 0.82 (d, J=6.8 Hz, 3H) |
Mechanistic Insights and Research Findings
- The use of 1,1'-carbonyldiimidazole activates the carboxyl group of N-Boc-L-valine, forming an imidazolide intermediate that is more susceptible to nucleophilic attack.
- Ethyl potassium malonate acts as a nucleophile, attacking the activated intermediate to form the keto ester linkage.
- Magnesium chloride serves as a Lewis acid, coordinating to the malonate and enhancing its nucleophilicity and the overall reaction rate.
- The reaction conditions (50 °C, 15 h) are optimized to maximize yield while preserving the stereochemical integrity of the (S)-configuration.
- The Boc protecting group remains intact throughout the process, providing protection to the amino group for subsequent synthetic steps.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Activation | N-Boc-L-valine + 1,1'-carbonyldiimidazole in THF, rt, 1 h | Formation of activated intermediate | Ready for nucleophilic attack |
| Alkylation | Ethyl potassium malonate + MgCl2, 50 °C, 15 h | Nucleophilic substitution | Formation of keto ester |
| Workup and Purification | Quench with 1 N HCl, extraction, silica gel chromatography | Isolation of pure product | (S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate, 86% yield |
Additional Notes
- The stereochemistry is controlled by starting from enantiomerically pure N-Boc-L-valine, ensuring the (S)-configuration in the product.
- The method is scalable and reproducible, suitable for research and industrial applications involving peptide intermediates.
- Alternative synthetic routes are less common due to the efficiency and stereochemical control offered by this method.
Chemical Reactions Analysis
Types of Reactions
(S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate can undergo various chemical reactions, including:
Hydrolysis: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).
Reduction: Reduction of the keto group to an alcohol using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: (S)-4-amino-5-methyl-3-oxohexanoic acid.
Reduction: (S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-hydroxyhexanoate.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Synthesis and Use in Medicinal Chemistry
One of the primary applications of (S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate is in the synthesis of amino acids and peptides. The Boc group serves as a temporary protecting group for the amine functionality during peptide coupling reactions. This allows for selective reactions without interfering with other functional groups present in the molecule.
Synthesis Pathway
The compound can be synthesized through the reaction of N-Boc-L-valine with ethyl potassium malonate, which provides a route to generate various derivatives useful in pharmaceutical applications .
Applications in Drug Development
-
Peptide Synthesis :
- The compound is utilized as an intermediate in the synthesis of bioactive peptides. Its ability to protect amino groups makes it valuable in constructing complex peptide structures that are essential for drug development.
- Anticancer Research :
- Antimicrobial Agents :
Case Study 1: Synthesis of Anticancer Peptides
A study demonstrated the successful use of this compound in synthesizing a series of peptides targeting cancer cells. The peptides were evaluated for their cytotoxic effects on human cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential .
Case Study 2: Antimicrobial Activity
Another research project focused on modifying the structure of this compound to enhance its antimicrobial activity. The modified compounds were tested against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects, thus highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of (S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate depends on its specific application. For example, in organic synthesis, it acts as a protected amino acid derivative, allowing for selective reactions at other functional groups without interference from the amine group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs sharing key features such as Boc protection, ester groups, or β-keto acid derivatives.
Ethyl 4-((3-((tert-Butoxycarbonyl)Amino)Phenyl)Amino)-2-Chloropyrimidine-5-Carboxylate
- Structural Differences: This compound () replaces the 3-oxohexanoate backbone with a chloropyrimidine ring and a phenylamino substituent.
- However, the chlorine atom may complicate downstream coupling reactions compared to the more flexible hexanoate chain in the target compound .
- Synthetic Utility : Both compounds employ Boc protection, but the pyrimidine derivative requires additional reduction and oxidation steps to access intermediates, highlighting the target compound’s simplicity in linear synthesis .
Ethyl 1-[(tert-Butoxycarbonyl)Amino]-2-Methyl-5-(1-Methyl-1H-Indol-3-Yl)-4-[(1-Methyl-1H-Indol-3-Yl)Carbonyl]-1H-Pyrrole-3-Carboxylate
- Structural Differences: This bis-indole pyrrole derivative () replaces the 3-oxohexanoate with a pyrrole ring and dual indole substituents.
- In contrast, the target compound’s lack of aromatic systems may limit direct bioactivity but enhance its role as a versatile synthetic intermediate .
- Synthetic Approach : Both compounds utilize one-pot reactions with β-dicarbonyl precursors, but the pyrrole derivative’s complexity necessitates precise stoichiometric control, unlike the straightforward assembly of the target’s linear chain .
(4S,5S)-tert-Butyl 4-(((Benzyloxy)Carbonyl)Amino)-5-Methyl-3-Oxoheptanoate
- Structural Differences: This analog () replaces the ethyl ester with a tert-butyl ester and substitutes the Boc group with a benzyloxycarbonyl (Cbz) protecting group. The backbone is extended to heptanoate with (4S,5S) stereochemistry.
- Functional Implications: The tert-butyl ester increases lipophilicity, favoring solid-phase peptide synthesis (SPPS) due to its stability under basic conditions. The Cbz group requires hydrogenolysis (H₂/Pd) for deprotection, contrasting with the Boc group’s acid-labile cleavage. This makes the target compound more compatible with acid-sensitive substrates .
- Applications: The heptanoate extension in this analog may improve membrane permeability in prodrug designs, whereas the target compound’s shorter chain offers faster metabolic clearance .
Multi-Boc-Protected Polyamide Derivatives
- Structural Differences: Compounds like (R)-4-((R)-4-((R)-4-amino-5-(tert-butoxy)-5-oxopentanamido)-5-(tert-butoxy)-5-oxopentanamido)-5-(tert-butoxy)-5-oxopentanoic acid () feature multiple Boc-protected amines and tert-butoxy groups on a polyamide backbone.
- Functional Implications: These derivatives are designed for stepwise peptide elongation, leveraging Boc’s orthogonality. The target compound’s single Boc group simplifies its use in monofunctional intermediates, reducing steric hindrance during coupling reactions .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Flexibility : The target compound’s ethyl ester and Boc group balance solubility and deprotection efficiency, outperforming tert-butyl esters in polar reaction media and Cbz-protected analogs in acid-sensitive contexts .
- Bioactivity Limitations: Unlike indole-pyrrole derivatives, the target compound’s lack of aromatic systems limits direct therapeutic use but underscores its role as a non-toxic intermediate .
- Steric and Stereochemical Considerations: The (4S,5S)-configured heptanoate analog () demonstrates how backbone length and stereochemistry influence physicochemical properties, guiding the design of analogs for specific applications .
Biological Activity
(S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate, also known by its CAS number 109801-72-1, is an organic compound that has garnered attention in various fields of biological research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₉NO₅
- Molecular Weight : 245.28 g/mol
- Purity : 95% .
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, making it a suitable candidate for drug development.
- Enzyme Inhibition : Research indicates that compounds with similar structures exhibit inhibitory effects on specific enzymes, which could be relevant for therapeutic applications in metabolic disorders or cancer treatment.
- Antioxidant Activity : The compound may possess antioxidant properties, potentially reducing oxidative stress in cells. This is crucial in protecting against cellular damage caused by reactive oxygen species (ROS) .
Anticancer Properties
Several studies have investigated the anticancer potential of compounds related to this compound:
- A study demonstrated that derivatives of this compound can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .
- Another research highlighted its role in inhibiting cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Case Studies
- Study on Hepatotoxicity : A study involving hepatocytes treated with tert-butyl hydroperoxide (t-BHP) showed that compounds with similar structures could protect against oxidative damage by enhancing cellular antioxidant defenses. This suggests that this compound may have protective effects against liver toxicity .
- Metabolic Pathway Modulation : Another investigation found that certain derivatives influenced metabolic pathways linked to lipid metabolism and oxidative stress response, which are critical in conditions like obesity and diabetes .
Data Table: Biological Activity Summary
Q & A
Q. What methodologies enable the study of this compound’s role in peptide mimetics or enzyme inhibition?
- Methodology :
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., proteases). Validate with surface plasmon resonance (SPR) for kinetic analysis .
- In Vitro Assays : Test inhibitory activity via fluorogenic substrates (e.g., AMC-tagged peptides) and measure IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
